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Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzylamine

Cat. No.: B1303785

3-Chloro-2,6-difluorobenzylamine is a halogenated aromatic amine, a class of compounds
that serves as a cornerstone for synthetic chemistry, particularly in the realms of drug discovery
and materials science. The specific arrangement of chloro and fluoro substituents on the
benzylamine scaffold imparts a unique electronic and steric profile. Fluorine, in particular, is a
celebrated element in medicinal chemistry for its ability to enhance metabolic stability, improve
binding affinity, and modulate lipophilicity.[1][2] This guide provides a comprehensive overview
of the known physical properties of 3-Chloro-2,6-difluorobenzylamine, establishes protocols
for their empirical verification, and discusses the scientific rationale behind these
methodologies. It is intended for researchers and professionals who require a deep, practical
understanding of this compound for its application in complex synthetic pathways.

Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. While extensive experimental data
for this specific molecule is not widely published, we can consolidate the available information
from commercial suppliers and chemical databases. It is noteworthy that for this compound,
Sigma-Aldrich explicitly states that they do not collect analytical data and the buyer assumes
responsibility for confirming the product's identity and purity.[3] This underscores the
importance of the verification protocols detailed later in this guide.
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Property

Value

Source

Chemical Name

3-Chloro-2,6-

difluorobenzylamine

N/A

CAS Number 261762-46-3 [3][41[5]
Molecular Formula C7HeCIF2N [31[41[5]
Molecular Weight 177.58 g/mol [31[5][6]
Physical Form Solid [3][5]
SMILES String NCclc(F)cce(ClclF [315]

INChl Key

VKKBGPPYRLLFIL-
UHFFFAOYSA-N

[3]05]

Note: Data on melting point, boiling point, and specific solubility are not consistently available

for this exact isomer. Data for related isomers, such as 2-Chloro-3,6-difluorobenzylamine (CAS

261762-45-2), indicate a liquid state, highlighting that minor positional changes in substituents

can significantly alter physical properties.[6]

Experimental Determination of Core Physical

Properties

Given the sparse publicly available data, empirical determination of the physical properties is a

critical first step for any researcher utilizing this compound. The following protocols are

presented as self-validating systems, incorporating best practices for accuracy and

reproducibility.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting

range (typically <1°C) suggests high purity, while a broad range often indicates the presence of

impurities.

Causality Behind Experimental Choices: The capillary method is chosen for its small sample

requirement and precision. A slow heating rate near the anticipated melting point is crucial
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because it allows the system to remain in thermal equilibrium, ensuring the observed
temperature accurately reflects the phase transition.

Step-by-Step Protocol:

Sample Preparation: Finely crush a small amount of the solid 3-Chloro-2,6-
difluorobenzylamine into a powder.

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small
amount (2-3 mm height) of the sample into the closed end.

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

Rapid Heating (Initial Phase): Heat the apparatus rapidly to a temperature approximately 15-
20°C below the expected melting point (if unknown, a preliminary rapid run can establish a
rough estimate).

Controlled Heating (Measurement Phase): Decrease the heating rate to 1-2°C per minute.
This slow rate is essential for accurate determination.

Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (Tz2). The melting
range is T1 - Ta.

Validation: It is good practice to calibrate the apparatus using a standard with a known, sharp
melting point (e.g., benzoic acid) before the experiment.

Workflow for Melting Point Determination
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A standard laboratory workflow for determining the melting point of a solid compound using the
capillary method.

Solubility Assessment: A Qualitative and Quantitative
Approach

Understanding solubility is critical for selecting appropriate solvents for reactions, purification,
and formulation. The principle of "like dissolves like" provides a predictive framework: polar
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molecules dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. 3-Chloro-
2,6-difluorobenzylamine, with its aromatic ring, halogen atoms, and a primary amine group,
possesses both nonpolar and polar characteristics.

Step-by-Step Protocol (Qualitative):

» Solvent Selection: Prepare a panel of representative solvents, such as water (highly polar),
methanol (polar protic), acetone (polar aprotic), dichloromethane (DCM, moderately polar),
and hexanes (nonpolar).

o Sample Preparation: Add approximately 10 mg of the compound to five separate small test
tubes.

e Solvent Addition: Add 1 mL of a different solvent to each test tube.

o Observation: Agitate each tube (e.g., using a vortex mixer) for 30 seconds. Observe and
record whether the solid dissolves completely.

» Classification: Classify solubility as "soluble,"” "partially soluble,” or "insoluble" for each
solvent.

Workflow for Qualitative Solubility Testing
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A systematic process for evaluating the qualitative solubility of a compound across a spectrum
of solvents.

Spectroscopic Profile for Structural Verification

While not physical properties in the classical sense, spectroscopic data are the fingerprints of a
molecule. For a compound with limited published data, confirming the structure via NMR and
Mass Spectrometry is non-negotiable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical
environment of magnetically active nuclei like 1H, 13C, and 1°F.

e 1H NMR: The proton spectrum is expected to show distinct signals for the aminomethyl (-
CH2NHz2) protons and the aromatic protons. The -CHz- signal will likely appear as a singlet or
a broad singlet around 3.8-4.2 ppm. The two aromatic protons will appear as a complex
multiplet, split by each other and by the adjacent fluorine atoms.

e 13C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven
carbon atoms in the molecule. The carbons bonded to fluorine will show large one-bond C-F
coupling constants, which is a key diagnostic feature.[7][8]

e F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are
expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling
patterns providing definitive proof of their positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its
elemental composition.

o Expected Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z
177.58.

« |sotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the
natural abundance of chlorine isotopes (3*Cl and 3’Cl in an approximate 3:1 ratio), there will
be two main peaks for the molecular ion: one for the molecule containing 3°Cl (M*) and
another, approximately one-third the intensity, for the molecule containing 3’Cl (M+2). This
pattern is a definitive indicator of the presence of a single chlorine atom.

Safety, Handling, and Storage

Based on supplier safety information, 3-Chloro-2,6-difluorobenzylamine is classified as a
combustible solid.[3][5]
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e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant
gloves.

» Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
The recommended storage class code is 11 for combustible solids.[3][5]

» Toxicity: While specific toxicity data is not readily available, related halogenated
benzylamines can be corrosive and cause skin and eye irritation. Assume the compound is
hazardous and avoid direct contact and inhalation.

Conclusion

3-Chloro-2,6-difluorobenzylamine is a valuable synthetic intermediate whose full potential is
unlocked through a thorough understanding of its physical properties. This guide has
consolidated the known identifiers and, more critically, provided a framework of robust,
validated protocols for the empirical determination of its melting point and solubility. The
emphasis on spectroscopic verification serves as a reminder of the foundational importance of
structural confirmation in all chemical research. By applying these methodologies, researchers
and drug development professionals can proceed with confidence in the identity and purity of
their starting material, ensuring the integrity and success of their subsequent scientific
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1303785#3-chloro-2-6-difluorobenzylamine-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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